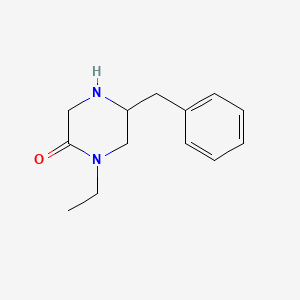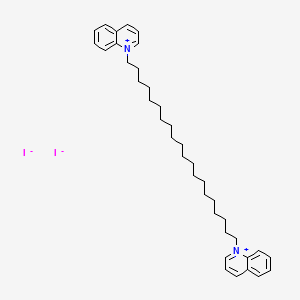
Quinolinium, 1,1'-eicosamethylenebis-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 1,1’-eicosamethylenebis-, diiodide is a heterocyclic organic compound with the molecular formula C38H54N2.2I. It is known for its unique structure, which consists of two quinolinium units connected by a twenty-carbon methylene chain, with two iodide ions as counterions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-eicosamethylenebis-, diiodide typically involves the reaction of quinoline with a long-chain alkyl halide, followed by quaternization with iodine. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux. The process can be summarized as follows:
Alkylation: Quinoline reacts with a long-chain alkyl halide (e.g., 1-bromo-eicosane) to form the intermediate.
Quaternization: The intermediate is then treated with iodine to form the final product, Quinolinium, 1,1’-eicosamethylenebis-, diiodide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 1,1’-eicosamethylenebis-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium units to their corresponding dihydroquinoline forms.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Silver nitrate or sodium sulfate can be used to replace iodide ions with other anions.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinolinium salts with different anions.
Aplicaciones Científicas De Investigación
Quinolinium, 1,1’-eicosamethylenebis-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Medicine: Explored for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Quinolinium, 1,1’-eicosamethylenebis-, diiodide is primarily related to its ability to interact with biological membranes and proteins. The quinolinium units can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinolinium, 1,1’-decamethylenebis-, diiodide: Similar structure but with a shorter methylene chain.
Quinolinium, 1,1’-hexamethylenebis-, diiodide: Another similar compound with an even shorter methylene chain.
Uniqueness
Quinolinium, 1,1’-eicosamethylenebis-, diiodide is unique due to its long methylene chain, which imparts distinct physical and chemical properties. This long chain allows for greater flexibility and potential interactions with biological membranes, making it a valuable compound for research in various fields .
Propiedades
Número CAS |
3819-24-7 |
|---|---|
Fórmula molecular |
C38H54I2N2 |
Peso molecular |
792.7 g/mol |
Nombre IUPAC |
1-(20-quinolin-1-ium-1-ylicosyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H54N2.2HI/c1(3-5-7-9-11-13-15-21-31-39-33-23-27-35-25-17-19-29-37(35)39)2-4-6-8-10-12-14-16-22-32-40-34-24-28-36-26-18-20-30-38(36)40;;/h17-20,23-30,33-34H,1-16,21-22,31-32H2;2*1H/q+2;;/p-2 |
Clave InChI |
AYVNTROYHJGZCB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCCCCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


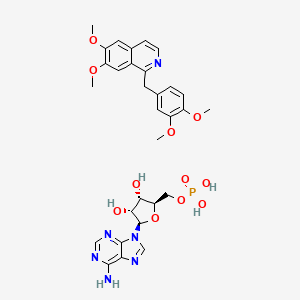
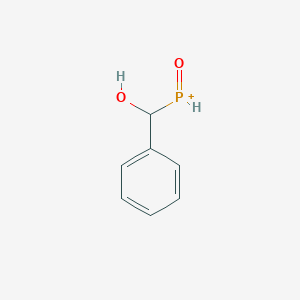


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
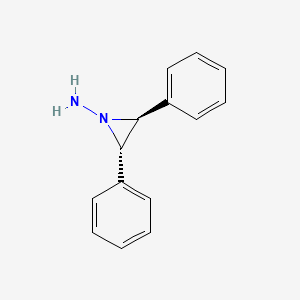


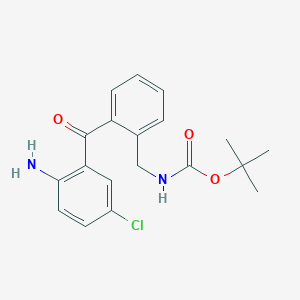
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
